Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester
Description
Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester is a hydrazone derivative featuring a chloro substituent, a 4-methoxyphenyl group, and a methyl ester functional group. The compound’s ethyl ester counterpart (CAS 27143-07-3) is well-documented, with a molecular formula of C₁₁H₁₃ClN₂O₃, molecular weight of 256.69 g/mol, melting point of 94°C, and boiling point of 349°C . The methyl ester (CAS 70736-27-5) is structurally similar but replaces the ethyl group with methyl, likely resulting in a lower molecular weight (estimated ~242.67 g/mol) and altered physicochemical properties (e.g., higher melting point due to reduced steric hindrance). These esters serve as intermediates in pharmaceutical synthesis, particularly for anticoagulants like apixaban .
Properties
Molecular Formula |
C10H11ClN2O3 |
|---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
methyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9+ |
InChI Key |
IPYYPYTUZHFTKC-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C(=O)OC)/Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization of 4-Methoxyaniline
4-Methoxyaniline undergoes diazotization in hydrochloric acid (HCl) with sodium nitrite (NaNO₂) at 0–5°C. The molar ratio of aniline:HCl:NaNO₂ is maintained at 1:2.3–3.2:1–1.1 to minimize byproducts. The diazonium salt intermediate is highly reactive and requires strict temperature control to prevent decomposition.
Reduction to Hydrazine Hydrochloride
The diazonium salt is reduced using ammonium sulfite ((NH₄)₂SO₃) in HCl, yielding 4-methoxyphenylhydrazine hydrochloride. The reaction proceeds at 0–40°C for 10–100 minutes, achieving >85% yield after recrystallization. This step avoids costly reductants like sodium dithionite, reducing production costs by ~30% compared to traditional methods.
Core Synthesis: Coupling with Methyl 2-Chloroacetoacetate
The target compound is synthesized via a coupling reaction between 4-methoxyphenylhydrazine hydrochloride and methyl 2-chloroacetoacetate. BenchChem’s protocol for analogous hydrazones provides a foundational framework.
Reaction Mechanism
The hydrazine moiety attacks the β-keto carbonyl group of methyl 2-chloroacetoacetate, forming a hydrazone linkage. The reaction is conducted in ethanol or methanol under reflux (78–85°C) for 3–4 hours, with sodium acetate (NaOAc) buffering the pH to 4–5. The Z-configuration of the hydrazone is confirmed via single-crystal X-ray diffraction (SCXRD), showing dihedral angles of 7.35–18.23° between aromatic subunits.
Optimization Parameters
- Solvent : Ethanol yields higher purity (92%) than methanol (88%) due to better solubility of intermediates.
- Molar Ratio : A 1:1.05 ratio of hydrazine to methyl 2-chloroacetoacetate minimizes unreacted starting material.
- Temperature : Reflux conditions accelerate the reaction but require careful monitoring to avoid decomposition.
Industrial-Scale Production
Industrial synthesis scales the above steps with modifications for efficiency and cost reduction.
Bulk Diazotization and Coupling
Large-scale reactors use continuous feed systems for NaNO₂ and methyl 2-chloroacetoacetate, maintaining stoichiometric precision. Automated temperature control (±2°C) ensures consistent diazonium salt stability.
Purification Techniques
- Recrystallization : The crude product is recrystallized from ethanol, achieving >98% purity.
- Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves isomeric impurities, critical for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
Table 1 compares laboratory and industrial methods:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 75–80% | 85–90% |
| Reaction Time | 4–6 hours | 2–3 hours |
| Purity (Post-Purification) | 92–95% | 98–99% |
| Cost per Kilogram | $1,200–1,500 | $800–900 |
Mechanistic Insights and Byproduct Formation
Side Reactions
- Dichloroacetylation : Excess chlorine or elevated temperatures promote dichloroacetyl chloride formation, detectable via GC-MS.
- Ester Hydrolysis : Aqueous conditions during purification may hydrolyze the methyl ester to 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic acid, requiring pH control.
Spectroscopic Validation
- NMR : ¹H NMR (CDCl₃) shows singlet peaks at δ 3.85 (OCH₃) and δ 3.70 (COOCH₃).
- IR : Strong absorptions at 1705 cm⁻¹ (C=O) and 1610 cm⁻¹ (C=N).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Acetic Acid Hydrazinylidene Derivatives
Key Observations:
4-Methoxy derivatives exhibit higher pharmaceutical relevance due to improved bioavailability compared to halogenated analogs .
Ester Group Influence :
Key Findings:
- Pharmaceutical Relevance : The 4-methoxy ethyl ester (CAS 27143-07-3) is critical in apixaban synthesis due to its optimal balance of reactivity and stability .
- Halogenated Derivatives : Chloro and fluoro analogs are less common in drug synthesis but serve as versatile intermediates in organic chemistry .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Conditions | Key Parameters | References |
|---|---|---|---|
| Hydrazone formation | Reflux in methanol/chloroform (1:1) | Acetic acid catalyst, 5 hours | |
| Purification | Recrystallization (methanol) | Cooling to 0–4°C |
Which spectroscopic techniques are critical for structural confirmation of this compound?
Basic Research Question
Answer:
Q. Table 2: Key Spectroscopic Signatures
| Technique | Observed Peaks | Structural Assignment | References |
|---|---|---|---|
| ¹H NMR | δ 10.2 (s, 1H) | Hydrazone NH | |
| ¹³C NMR | δ 165.3 (s) | Ester carbonyl | |
| IR | 1695 cm⁻¹ | C=O stretch |
How can X-ray crystallography resolve stereochemical ambiguities in this compound?
Advanced Research Question
Answer:
Q. Table 3: Crystallographic Data (Ethyl Ester Analogue)
| Parameter | Value | References |
|---|---|---|
| Space group | P 1 | |
| Unit cell dimensions | a = 7.42 Å, b = 9.12 Å, c = 10.25 Å | |
| Hydrogen bond length | N–H⋯O = 2.02 Å |
What computational approaches predict the compound’s molecular interactions and stability?
Advanced Research Question
Answer:
- Molecular Dynamics (MD) : Simulate solvent interactions using parameters like topological polar surface area (96.5 Ų) and logP (3.6) to assess hydrophobicity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to evaluate electronic stability and reactivity .
- Docking Studies : Model interactions with biological targets (e.g., COX-2 enzymes) using the methoxy group as a hydrogen bond acceptor .
How can researchers address contradictions in reported synthetic yields or spectral data?
Advanced Research Question
Answer:
- Yield Discrepancies : Optimize reaction time and catalyst loading. For example, prolonged reflux (>8 hours) may degrade sensitive hydrazone groups .
- Spectral Variations : Verify solvent effects on NMR shifts (e.g., DMSO vs. CDCl₃) and calibrate instruments with internal standards .
- Case Study : Ethyl ester analogues show 91% yield under controlled conditions, while unoptimized methods report <70% .
How do substituent modifications (e.g., methoxy vs. methyl) influence physicochemical properties?
Advanced Research Question
Answer:
- Electron-Donating Effects : Methoxy groups enhance resonance stabilization of the hydrazone moiety, increasing thermal stability (melting point: 94°C for ethyl ester vs. 82°C for methyl-substituted analogues) .
- Bioactivity : Methoxy groups improve solubility and target affinity compared to hydrophobic methyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
